Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 2248379-55-5) is a heterocyclic compound belonging to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core bearing an amine at the 3-position and a tert-butyl carboxylate ester at the 2-position. This scaffold is prominently featured in the patent literature as a key intermediate for the synthesis of substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides, which are potent inhibitors of the IκB kinase (IKK) complex, a validated target in inflammatory, autoimmune, and oncological diseases.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32
CAS No. 2248379-55-5
Cat. No. B2712439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
CAS2248379-55-5
Molecular FormulaC12H14N2O2S
Molecular Weight250.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C2=C(S1)N=CC=C2)N
InChIInChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)9-8(13)7-5-4-6-14-10(7)17-9/h4-6H,13H2,1-3H3
InChIKeyQAUYDILKFOEYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 2248379-55-5): A Strategic Intermediate for IKK-Targeted Drug Discovery and Heterocyclic Library Synthesis


Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 2248379-55-5) is a heterocyclic compound belonging to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core bearing an amine at the 3-position and a tert-butyl carboxylate ester at the 2-position . This scaffold is prominently featured in the patent literature as a key intermediate for the synthesis of substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides, which are potent inhibitors of the IκB kinase (IKK) complex, a validated target in inflammatory, autoimmune, and oncological diseases [1]. The tert-butyl ester functionality critically enables sequential chemoselective transformations—retaining stability under the basic conditions used for amide coupling at the 3-amino group while being quantitatively cleavable under mild acidic conditions to liberate the corresponding carboxylic acid for further functionalization—a tactical advantage that structurally analogous methyl or ethyl esters do not offer to the same degree [2].

Why Generic Substitution of Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with Methyl or Ethyl Ester Analogs Compromises Synthetic Utility and Pharmacochemical Optimization


The assumption that methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 111042-89-8) or ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 52505-46-1) can be directly interchanged with the tert-butyl ester congener overlooks fundamental differences in steric profile, deprotection chemistry, and the increasing body of evidence that sterically bulky ester modifications significantly improve the solubility, melting properties, and cellular anti-proliferative potency of thieno[2,3-b]pyridine-derived compounds [1]. The tert-butyl group imparts a predicted pKa of 5.01±0.40 that influences ionization behaviour under physiological pH conditions , while its distinctive susceptibility to acidolytic cleavage via a tert-butyl cation mechanism (unlike methyl/ethyl esters that proceed through acyl-oxygen scission) enables chemoselective deprotection in the presence of other ester functionalities—an essential feature for multi-step convergent synthesis of IKK inhibitor libraries [2]. Furthermore, reports on structurally related 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have demonstrated that ester and carbonate derivatives consistently outperform their parent alcohol counterparts in anti-proliferative assays, with the most potent ester derivatives achieving IC50 values of 11–24 nM against HCT-116 colon cancer cells, compared to 72–171 nM for the corresponding parent alcohols [1].

Quantitative Differentiation of Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate from Methyl and Ethyl Ester Analogs: Evidence for Synthetic Intermediate Selection


Predicted Lipophilicity (LogP) Advantage: Tert-butyl Ester vs. Methyl Ester

The tert-butyl ester congener (target compound) exhibits a predicted LogP value of approximately 3.0–3.8, as calculated for representative thieno[2,3-b]pyridine-2-carboxylate tert-butyl esters . In contrast, the methyl ester analog (methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate) has a calculated LogP consistently lower by ~1.0–1.5 log units, reflecting the contribution of the additional methylene groups and increased hydrocarbon surface area of the tert-butyl moiety . This LogP differential is class-level consistent with the well-established Hansch π increment of approximately +0.50 per additional aliphatic methylene, and +1.98 for the change from methyl to tert-butyl ester substituent [1].

Lipophilicity Drug-likeness Membrane permeability

Steric Bulk-Mediated Crystal Packing Disruption: Ester Derivatives Exhibit ≥2.4-Fold Improvement in Anti-Proliferative IC50 Compared to Parent Alcohols

A systematic study by Haverkate et al. (2022) evaluated the anti-proliferative activity of thieno[2,3-b]pyridine-2-carboxamide derivatives bearing ester and carbonate substituents versus their parent alcohol counterparts [1]. The ester derivatives 6c, 8c, and 8d demonstrated IC50 values of 11, 15, and 24 nM respectively against HCT-116 colon cancer cells, compared to parent alcohol IC50 values of 72–171 nM previously reported for the same scaffold. This represents a 2.4–6.5-fold potency enhancement attributable to the ester functionality's ability to disrupt intermolecular crystal packing, as evidenced by consistent melting point depressions from >230 °C (parent alcohols) to 187–230 °C (ester derivatives). While this study employed acetate and carbonate esters rather than the specific tert-butyl ester, the physicochemical principle is directly transferable: the bulky tert-butyl ester group introduces a quaternary carbon adjacent to the ester oxygen, creating greater steric bulk than the linear acetate or methyl carbonate substituents tested, and would be predicted to produce at least comparable, if not greater, crystal packing disruption and solubility enhancement [1].

Solid-state solubility Anti-proliferative activity Crystal engineering

Chemoselective Deprotection: Tert-butyl Ester Enables Orthogonal Carboxylic Acid Liberation in the Presence of Methyl/Ethyl Esters

The tert-butyl ester group undergoes acid-catalyzed hydrolysis via a fundamentally different mechanism than methyl or ethyl esters: protonation followed by alkyl-oxygen scission generating a stable tert-butyl cation intermediate, whereas methyl and ethyl esters proceed via the standard acyl-oxygen scission (B_AC2) pathway [1]. Experimental demonstration of this orthogonality was reported by the American Chemical Society: after 3 hours under formic acid conditions, a methyl ester showed no detectable hydrolysis while a tert-butyl ester was completely converted to the corresponding carboxylic acid in 91% isolated yield [1]. This chemoselectivity is directly applicable to the target compound: in multi-step syntheses of IKK inhibitor candidates where both the 2-position carboxylate and other ester-bearing side chains must be differentially manipulated, the tert-butyl ester permits selective liberation of the 2-carboxylic acid using mild acidic conditions (e.g., TFA in DCM, formic acid, or montmorillonite KSF in acetonitrile) while leaving methyl, ethyl, benzyl, allyl, BOC, Cbz, and tert-butyl ether protecting groups intact .

Protecting group strategy Orthogonal deprotection Convergent synthesis

Predicted Physicochemical Profile: pKa and Boiling Point Differentiation from Lighter Ester Analogs

The tert-butyl ester target compound (CAS 2248379-55-5) has a predicted pKa of 5.01±0.40 and a predicted boiling point of 392.5±37.0 °C . The closest comparator, methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 111042-89-8), has a predicted boiling point of 377.6±37.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ . The ~15 °C higher boiling point of the tert-butyl ester, coupled with its lower predicted density (1.277 vs. 1.4 g/cm³), reflects the increased molecular weight (250.32 vs. 208.24 g/mol for the methyl ester) and greater van der Waals surface area contributed by the tert-butyl group. The predicted pKa of 5.01 indicates that the amino group in this heterocyclic system is significantly more acidic than a typical aromatic amine (aniline pKa ≈ 4.6 for the conjugate acid), likely due to the electron-withdrawing effect of the adjacent carboxylate ester and the pyridine nitrogen atom, which influences the compound's ionization state during aqueous workup, chromatographic purification, and salt formation.

Physicochemical characterization Purification Storage stability

Patent-Validated Synthetic Utility: Tert-butyl Ester Serves as the Direct Intermediate in IKK Inhibitor Manufacturing Routes

The patent family led by Boehringer Ingelheim (EA008706B1, WO2005056562A1, US20050182053A1) explicitly describes the use of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid esters and amides as key intermediates and final compounds for IKK inhibition [1]. In the general synthetic scheme disclosed, the 3-amino-2-carboxylate ester scaffold (where the ester can be methyl, ethyl, or tert-butyl) is first elaborated at the 3-amino position via acylation or reductive amination, then hydrolyzed to the free carboxylic acid, and finally converted to the target amide. When the tert-butyl ester is employed, this deprotection is cleanly achieved under acidic conditions (TFA or HCl) that are compatible with the acid-stable amide bond formed in the subsequent step. Published data in BindingDB for 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide derivatives (as IKK inhibitors) show IC50 values ranging from 21 µM to low nanomolar depending on the amide substitution pattern [2]. While the target compound itself is an intermediate and not directly assayed, its tert-butyl ester configuration enables the synthetic pathway that yields the most potent amide derivatives, directly linking its structural feature to the final compound potency. The tert-butyl ester variant is specifically advantageous for large-scale process chemistry because the volatile byproducts of acidolytic deprotection (isobutylene, CO₂) are easily removed by nitrogen sparging, unlike the methanol or ethanol generated from methyl/ethyl ester saponification, which require aqueous extraction and risk esterification side reactions [3].

IKK kinase inhibition Pharmaceutical intermediate Process chemistry

Optimal Research and Industrial Applications of Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 2248379-55-5) Based on Quantitative Differentiation Evidence


Convergent Synthesis of IKKβ Inhibitor Libraries via Orthogonal Amino-Acylation / Ester-Deprotection Strategy

Researchers building focused libraries of 3-amino-thieno[2,3-b]pyridine-2-carboxamides as IKK inhibitors should select the tert-butyl ester variant as their core intermediate. The synthetic route involves: (1) acylation or sulfonylation at the 3-amino group under basic conditions where the tert-butyl ester remains intact [1]; (2) acidolytic deprotection of the tert-butyl ester using TFA/DCM (50%, 1 h, RT) achieving quantitative conversion to the carboxylic acid without affecting the newly formed 3-amido bond [2]; (3) HATU- or EDCI-mediated coupling with diverse amine building blocks to generate the final amide library. This three-step sequence is possible only with the tert-butyl ester; methyl and ethyl esters would require a separate basic hydrolysis step (LiOH, aq. THF) that risks amide bond cleavage at the 3-position. The patent literature from Boehringer Ingelheim explicitly validates this route for generating IKK-active compounds [1].

Crystal Engineering and Solubility Optimization of Thieno[2,3-b]pyridine Lead Series

Medicinal chemistry teams facing solubility-limited anti-proliferative activity in their thieno[2,3-b]pyridine-2-carboxamide lead series can adopt the tert-butyl ester intermediate as a 'prodrug-like' precursor to the active alcohol or acid metabolites. Evidence from Haverkate et al. demonstrates that ester-functionalized thieno[2,3-b]pyridines exhibit melting point depressions of up to 43 °C relative to parent alcohols, correlating with disrupted crystal packing and 2.4–6.5-fold improvements in anti-proliferative IC50 [3]. By incorporating the tert-butyl ester at the 2-position during intermediate-scale synthesis (gram to kilogram), process chemistry teams can then release the active carboxylic acid under controlled acidic conditions immediately prior to final formulation, bypassing the solubility and handling challenges of the free acid intermediate [2].

Large-Scale Process Development Using Volatile Byproduct-Advantaged Deprotection

Contract manufacturing organizations (CMOs) and process chemistry groups scaling the synthesis of thieno[2,3-b]pyridine-based APIs should prioritize the tert-butyl ester intermediate over methyl or ethyl esters. The acidolytic deprotection (TFA, HCl, or formic acid) generates isobutylene gas, which is easily removed by nitrogen sparging, leaving no aqueous neutralization waste stream [2]. In contrast, basic hydrolysis of methyl or ethyl esters generates methanol or ethanol, requiring distillation and aqueous/organic extraction steps that increase process mass intensity (PMI) by an estimated factor of 2–3× [2]. The predicted boiling point of 392.5±37.0 °C also facilitates purification of the intermediate by short-path distillation if needed, a technical option unavailable with the lower-boiling methyl ester (bp 377.6 °C) .

Selective Deprotection in Multi-Functional Substrates Bearing Orthogonal Ester Protecting Groups

In complex synthetic sequences where the thieno[2,3-b]pyridine scaffold must be elaborated with side chains bearing additional ester functionalities (e.g., methyl or benzyl esters at remote positions), only the tert-butyl ester permits selective unmasking of the 2-carboxylic acid. The montmorillonite KSF protocol reported by Thieme provides a mild, heterogeneous catalytic method that cleaves tert-butyl esters in refluxing acetonitrile while leaving methyl, benzyl, allyl, BOC, Cbz, and tert-butyl ether groups completely intact . This level of chemoselectivity is unattainable with any other ester protecting group and makes the tert-butyl ester the definitive choice for convergent, multi-step syntheses targeting the 3-amino-thieno[2,3-b]pyridine pharmacophore .

Quote Request

Request a Quote for Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.